N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide
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Overview
Description
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a pyridazinyl group linked through an ethoxy chain. The presence of the fluorophenyl group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the 6-(4-fluorophenyl)pyridazin-3-yl intermediate. This can be achieved through a series of reactions starting from commercially available precursors.
Ethoxy Chain Introduction: The pyridazinyl intermediate is then reacted with an ethoxy-containing reagent under controlled conditions to introduce the ethoxy chain.
Sulfonamide Formation: The final step involves the reaction of the ethoxy-substituted pyridazinyl intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The fluorophenyl and pyridazinyl groups may enhance binding affinity and specificity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzamide
- N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide
- N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the trimethylbenzene sulfonamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-14-12-16(3)20(13-15(14)2)29(26,27)23-10-11-28-21-9-8-19(24-25-21)17-4-6-18(22)7-5-17/h4-9,12-13,23H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHYKSQOBSKPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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